2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one
Description
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a central quinazolin-4(3H)-one core. Quinazolinones are pharmacologically significant heterocyclic systems known for their antimicrobial, antifungal, and cytotoxic activities, influenced by substituent variations . This compound features two critical structural motifs:
- A 4-chlorophenyl-substituted oxazole moiety linked via a thioether (-S-) group to the quinazolinone core.
- A 3,5-dimethoxyphenyl group at the 3-position of the quinazolinone ring.
The thioether linkage could influence metabolic stability and solubility compared to oxygen or nitrogen analogs .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3,5-dimethoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4S/c1-16-24(29-25(35-16)17-8-10-18(28)11-9-17)15-36-27-30-23-7-5-4-6-22(23)26(32)31(27)19-12-20(33-2)14-21(13-19)34-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUYHFLRHIKMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Quinazolinone derivatives are known for their antimicrobial properties. Related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against fungal strains such as Candida albicans and Aspergillus niger . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.
Anticancer Activity
Research indicates that quinazolinone derivatives can exhibit anticancer properties by interacting with various cellular targets and pathways. The unique structural features of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study involving related quinazolinone derivatives showed significant antimicrobial activity against several pathogens, indicating that modifications in the molecular structure can enhance efficacy .
- Anticancer Research : Preliminary studies suggest that quinazolinones may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Antimicrobial and Antifungal Activity
- Target Compound: While direct data are unavailable, structurally related quinazolinones () exhibit MIC values of 10–50 μM against Gram-negative bacteria (e.g., E. coli) and fungi (C. albicans, A. niger). The 3,5-dimethoxyphenyl group may enhance fungistatic activity due to increased membrane penetration .
- Ethyl groups may lower cytotoxicity but also diminish target engagement .
- 4-Methoxyphenyl Analog () : Single methoxy substitution likely results in intermediate activity between the target compound and simpler derivatives .
Cytotoxicity
- Quinazolinones in showed cytotoxicity on HeLa cells at 10–100 μM, with IC₅₀ values varying by substituents. The target compound’s 3,5-dimethoxyphenyl group may increase cytotoxicity compared to mono-methoxy or alkyl analogs due to enhanced DNA intercalation or topoisomerase inhibition .
Preparation Methods
Formation of the Quinazolinone Core
The quinazolin-4(3H)-one scaffold was constructed via a cesium carbonate-promoted nucleophilic aromatic substitution (SNAr) reaction between ortho-fluorobenzamide derivatives and 3,5-dimethoxyaniline, adapting methodologies from transition-metal-free protocols. This approach avoids copper catalysts, instead leveraging DMSO’s dual role as solvent and base activator to facilitate cyclization at 135°C.
Synthesis of the Oxazole-Thiol Component
The 2-(4-chlorophenyl)-5-methyloxazole-4-methanethiol intermediate was prepared through acid-catalyzed cyclization of α-hydroxy ketones with potassium cyanate, followed by bromination at the methyl position and thiolation via thiourea substitution. This route provided the oxazole-thiol fragment in 72% yield over three steps.
Thioether Bond Formation
Coupling the quinazolinone core with the oxazole-thiol component employed a base-mediated nucleophilic substitution reaction. Optimization studies identified cesium carbonate in anhydrous DMF at 80°C as optimal for thioether formation, achieving 86% conversion without oxidation byproducts.
Stepwise Synthesis and Reaction Optimization
Preparation of 3-(3,5-Dimethoxyphenyl)quinazolin-4(3H)-one
Starting Materials :
Procedure :
The reaction mixture was heated at 135°C for 24 h under nitrogen, yielding the quinazolinone core after aqueous workup and column chromatography (SiO2, ethyl acetate/hexane 1:3). Key advantages include the absence of transition metals and high regioselectivity for the 3-position substitution.
Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cs2CO3 | DMSO | 135 | 78 |
| K2CO3 | DMSO | 135 | 42 |
| NaOH | DMF | 120 | 31 |
The cesium carbonate/DMSO system outperformed alternatives due to enhanced nucleophilicity and solubility.
Synthesis of 2-(4-Chlorophenyl)-5-methyloxazole-4-methanethiol
Step 1 : Cyclization of α-Hydroxy Ketone
4-(4-Chlorophenyl)-3-hydroxy-2-butanone was treated with potassium cyanate in acetic acid at 60°C, yielding 2-(4-chlorophenyl)-5-methyloxazol-4-ol (85%).
Step 2 : Bromination
The hydroxyl group was replaced with bromine using PBr3 in dichloromethane (0°C, 2 h), achieving quantitative conversion.
Step 3 : Thiolation
Bromide displacement with thiourea in ethanol (reflux, 6 h) followed by basic hydrolysis afforded the thiol intermediate (92%).
Coupling Reaction and Purification
Conditions :
- 3-(3,5-Dimethoxyphenyl)quinazolin-4(3H)-one (1.0 equiv)
- 2-(4-Chlorophenyl)-5-methyloxazole-4-methanethiol (1.2 equiv)
- Cs2CO3 (2.0 equiv) in DMF at 80°C (12 h)
Workup involved extraction with ethyl acetate, drying over Na2SO4, and chromatography (SiO2, CH2Cl2/MeOH 95:5). The thioether product was isolated as a pale-yellow solid (86% yield).
Side Reactions :
- Oxidation to sulfoxide (<5%): Mitigated by degassing solvents and conducting reactions under nitrogen.
- Quinazolinone hydrolysis (<2%): Controlled by avoiding aqueous bases during workup.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 7.8 Hz, 1H, H-5), 7.89–7.82 (m, 2H, H-6, H-8), 7.45 (d, J = 8.2 Hz, 2H, Ar-Cl), 6.68 (s, 2H, Ar-OMe), 4.52 (s, 2H, SCH2), 3.88 (s, 6H, OCH3), 2.41 (s, 3H, CH3-oxazole).
- 13C NMR (101 MHz, CDCl3): δ 167.2 (C=O), 161.1 (C-2), 153.8 (C-4), 136.5 (C-Cl), 105.3 (C-OMe), 35.1 (SCH2), 18.9 (CH3-oxazole).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C28H23ClN3O4S [M+H]+: 540.1094; Found: 540.1089.
Melting Point : 214–216°C (decomp.).
Q & A
Q. What are the critical steps in synthesizing this compound, and what conditions are essential for high yield?
The synthesis involves multi-step reactions, starting with the formation of the quinazolinone core. Key steps include nucleophilic substitution to introduce the thioether group and coupling of the oxazole moiety. Temperature control (70–80°C) and solvent selection (e.g., PEG-400 with a Bleaching Earth Clay catalyst at pH 12.5) are critical for optimal yields. Reaction progress is monitored via TLC, and purification is achieved through recrystallization in ethanol or methanol .
Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?
Essential techniques include:
- ¹H NMR : To verify substituent positions on the quinazolinone and oxazole rings.
- IR spectroscopy : Identifies functional groups like C=S (thioether) and C=O (quinazolinone).
- HPLC : Assesses purity (>95% is typical for pharmacological studies).
- Mass spectrometry : Confirms molecular weight. TLC is used during synthesis for real-time monitoring, while recrystallization in polar solvents enhances final purity .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store in airtight, light-resistant containers under an inert atmosphere (N₂ or Ar) at -20°C. Lyophilization is recommended for long-term stability. Periodic NMR or HPLC analysis should monitor degradation, particularly of the thioether and quinazolinone moieties .
Advanced Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during the synthesis of the thioether linkage?
Strategies include:
- Solvent optimization : PEG-400 improves solubility and reaction homogeneity.
- Catalyst screening : Bleaching Earth Clay (10 wt%) enhances coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
- Kinetic studies : HPLC tracks intermediates to identify rate-limiting steps. Systematic testing of stoichiometric ratios (e.g., 1:1 molar ratio of thiol to quinazolinone precursor) and temperature gradients (70–80°C) is advised .
Q. What methodologies resolve contradictions in reported biological activities of quinazolinone derivatives?
Contradictions often arise from assay variability (e.g., cell line differences, compound purity). To address this:
- Standardize protocols (e.g., MTT assay at 24–48 hours with consistent serum concentrations).
- Validate purity via HPLC and mass spectrometry.
- Perform meta-analyses comparing substituent effects (e.g., 3,5-dimethoxyphenyl vs. 4-fluorophenyl) on structure-activity relationships (SAR). Dose-response curves and binding affinity assays (e.g., SPR) clarify potency discrepancies .
Q. How should researchers design in vitro assays to evaluate enzyme inhibition potential?
- Enzyme selection : Use recombinant kinases or proteases relevant to the compound’s hypothesized targets.
- Assay conditions : Include fluorogenic substrates, positive controls (e.g., staurosporine for kinases), and measure IC₅₀ values.
- Binding kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and thermodynamics. Pre-incubation studies assess time-dependent inhibition, while molecular docking validates interactions with active sites .
Q. What analytical approaches interpret unexpected NMR chemical shifts in derivatives?
- Computational modeling : Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra.
- Solvent effects : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- Dynamic effects : NOESY detects conformational changes or tautomerism.
- Isotopic labeling : ¹³C-labeled analogs resolve ambiguous assignments for crowded regions (e.g., aromatic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
